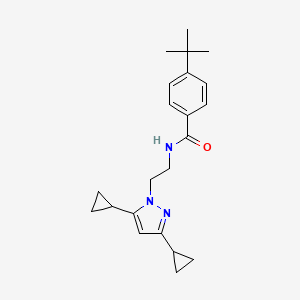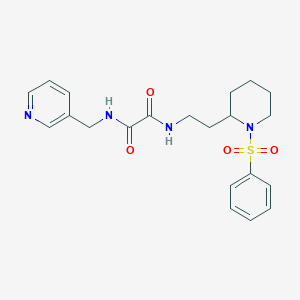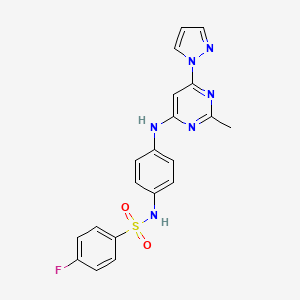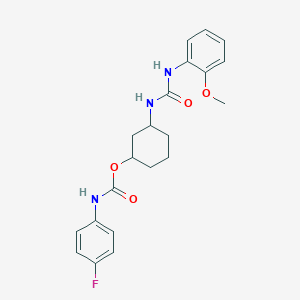
4-(tert-butyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in treating various B-cell malignancies.
作用機序
TAK-659 selectively inhibits BTK, a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the activation of B-cells and the production of antibodies. Inhibition of BTK prevents the activation and proliferation of B-cells, leading to a reduction in the production of antibodies. This mechanism of action has shown promising results in treating B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit B-cell activation and proliferation, leading to a reduction in the production of antibodies. TAK-659 has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In clinical trials, TAK-659 has been shown to be well-tolerated, with manageable side effects.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It is a selective inhibitor of BTK, making it a useful tool for studying the B-cell receptor signaling pathway. TAK-659 has also been shown to be well-tolerated, allowing for long-term studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, TAK-659 is a potent inhibitor of BTK, and caution should be taken when interpreting results from experiments involving its use.
将来の方向性
There are several future directions for the study of TAK-659. One potential application is in combination therapy with other drugs for the treatment of B-cell malignancies and autoimmune diseases. TAK-659 has also shown promising results in treating other types of cancer, such as multiple myeloma and non-small cell lung cancer, and further studies in these areas are warranted. Additionally, the long-term effects of TAK-659 on the immune system and other physiological systems should be studied to ensure its safety and efficacy in clinical use.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of benzene with tert-butyl chloride to form tert-butylbenzene. This intermediate compound is then reacted with 3,5-dicyclopropyl-1H-pyrazole to form 4-tert-butyl-N-(3,5-dicyclopropyl-1H-pyrazol-1-yl)benzamide. Finally, this compound is reacted with ethylene oxide to form the desired product, 4-(tert-butyl)-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide.
科学的研究の応用
TAK-659 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. Several studies have reported its efficacy in treating B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also shown promising results in treating autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
4-tert-butyl-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-22(2,3)18-10-8-17(9-11-18)21(26)23-12-13-25-20(16-6-7-16)14-19(24-25)15-4-5-15/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGOKNOEPGXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2856212.png)
![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2856215.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2856217.png)


![{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B2856224.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B2856225.png)
![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856229.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856230.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2856231.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2856234.png)